![molecular formula C13H12N2O3S B3242982 {2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 154086-24-5](/img/structure/B3242982.png)

{2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid

Overview

Description

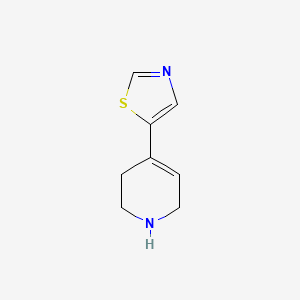

{2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid, also known as PTAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. PTAA belongs to the class of thiazole compounds and is synthesized through a multi-step process that involves the reaction of phenylacetic acid with thiosemicarbazide followed by cyclization and acetylation.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, such as aminothiazole derivatives, have been shown to possess antioxidant activity . They can inhibit the formation of certain types of radicals, which are harmful to biological systems.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been found to exhibit analgesic (pain-relieving) and anti-inflammatory properties . This makes them potential candidates for the development of new drugs to treat conditions associated with pain and inflammation.

Antimicrobial and Antifungal Activity

Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests their potential use in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole compounds have also shown antiviral properties . This indicates their potential application in the development of new antiviral drugs.

Diuretic Activity

Some thiazole derivatives have been found to act as diuretics . Diuretics are substances that promote diuresis, the increased production of urine.

Anticonvulsant and Neuroprotective Activity

Thiazole compounds have been found to possess anticonvulsant and neuroprotective activities . This suggests their potential use in the treatment of neurological disorders.

Antitumor or Cytotoxic Activity

Thiazole compounds have demonstrated antitumor or cytotoxic activities . This indicates their potential use in cancer therapy.

Enzyme Catalysis

Thiazole compounds can also be used in enzyme catalysis . For example, they can be used in the production of β-lactam antibiotics through kinetically controlled enzymatic syntheses .

Mechanism of Action

Target of Action

It’s known that phenylacetic acid, a related compound, interacts with various enzymes and proteins in the body .

Mode of Action

It’s known that phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can also react with amines to form amides .

Biochemical Pathways

Phenylacetic acid, a related compound, is a central intermediate metabolite involved in bacterial degradation of aromatic components . The bacterial phenylacetic acid pathway mainly contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .

Pharmacokinetics

General principles of pharmacokinetics involve absorption, distribution, metabolism, and excretion (adme) of the compound .

Result of Action

A related compound, phenylacetylglutamine, has been shown to enhance platelet activation-related phenotypes and thrombosis potential in whole blood, isolated platelets, and animal models of arterial injury .

Action Environment

The action of {2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid, like other enzymes and compounds, can be influenced by environmental factors such as temperature and pH . Enzymes work best within specific temperature and pH ranges, and sub-optimal conditions can cause an enzyme to lose its ability to bind to a substrate .

properties

IUPAC Name |

2-[2-[(2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c16-11(6-9-4-2-1-3-5-9)15-13-14-10(8-19-13)7-12(17)18/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUUNIFRSGYHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-55'66'77'88'-Octahydro-33'-bis([11':3'1''-terphenyl]-5'-yl)-[11'-binaphthalene]-22'-diol](/img/structure/B3242931.png)